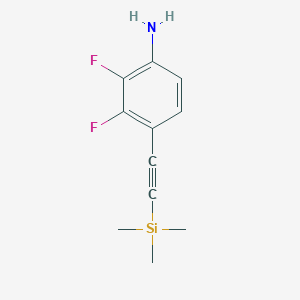

2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline is a chemical compound with the CAS Number: 2149597-51-1 . It has a molecular weight of 225.31 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and silicon (Si) atoms.Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . Other physical and chemical properties such as density, melting point, boiling point were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chemodosimeter for Fluoride Ion

A study by Rao, Mobin, and Ravikanth (2010) introduced a boron-dipyrromethene derivative synthesized through coupling of a related compound with trimethylsilylacetylene under palladium(0) coupling conditions. This derivative acts as a selective colorimetric and fluorescent chemodosimeter for fluoride ions, showcasing its utility in environmental and analytical chemistry for detecting fluoride levels in various samples (Rao, Mobin, & Ravikanth, 2010).

Synthesis of Poly(organophosphazenes)

Chang, Rhee, Cheong, and Yoon (1992) described the synthesis of poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) through the reaction of poly-(dichlorophosphazene) with 4-[(trimethylsilyl)ethynyl]aniline. This work highlights the material's potential in creating thermally curable polymers with applications in coatings, adhesives, and other polymeric materials (Chang, Rhee, Cheong, & Yoon, 1992).

Synthesis of 4-Alkoxy-2-Arylquinolines

Wang, Peng, Liu, Zhao, Su, and Zhu (2009) developed an efficient method for synthesizing 4-alkoxy-2-arylquinolines by heating a mixture of 2-(2-(trimethylsilyl) ethynyl)anilines and arylaldehydes in alcoholic solvents in the presence of sulfuric acid. This process underlines the compound's significance in constructing complex organic molecules that could be used in pharmaceuticals, OLED materials, and organic dyes (Wang, Peng, Liu, Zhao, Su, & Zhu, 2009).

Synthesis of Heterocyclic Aromatic Compounds

Li, Gomes, Gomes, and Duarte (2008) reported an unexpected heterocyclic cyclization reaction involving acenaphthenequinone and 2-(trimethylsilylethynyl)aniline. This reaction led to the synthesis of a novel heterocyclic aromatic compound, demonstrating the potential of 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline in generating new organic materials with possible applications in electronics and photonics (Li, Gomes, Gomes, & Duarte, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

2,3-difluoro-4-(2-trimethylsilylethynyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNQKZPTNYXUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C(=C(C=C1)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2708569.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)

![3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)

![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)